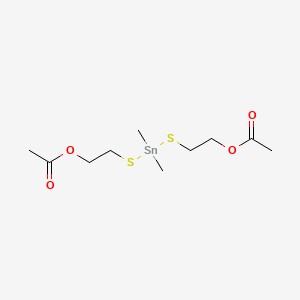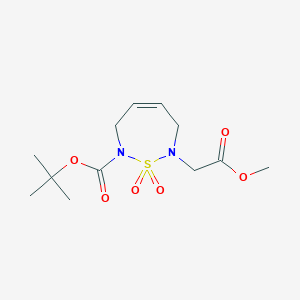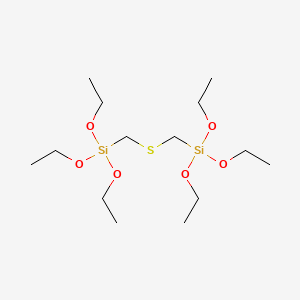
Sulfide, bis(triethoxysilylmethyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, bis(triethoxysilylmethyl): is an organosilicon compound with the molecular formula C14H34O6SSi2. This compound is characterized by the presence of two triethoxysilylmethyl groups connected by a sulfide linkage. It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, bis(triethoxysilylmethyl) typically involves the reaction of triethoxysilylmethyl chloride with a sulfide source. One common method involves the use of sodium sulfide or potassium sulfide as the sulfide source. The reaction is carried out in an organic solvent such as toluene or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of sulfide, bis(triethoxysilylmethyl) is scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of phase transfer catalysts can enhance the reaction rate and efficiency. The final product is typically purified using distillation or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sulfide, bis(triethoxysilylmethyl) can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol or disulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The triethoxysilylmethyl groups can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures (25-50°C).
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures (-78°C to 0°C).
Substitution: Amines, alcohols, mild temperatures (25-50°C), organic solvents (toluene, tetrahydrofuran).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Functionalized derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: Sulfide, bis(triethoxysilylmethyl) is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between inorganic fillers and organic polymers .
Biology: In biological research, this compound is used as a cross-linking agent to study protein-protein interactions. It can also be used to modify the surface of biomaterials to enhance their biocompatibility .
Medicine: Its ability to form stable bonds with various functional groups makes it a valuable tool in the design of targeted drug delivery vehicles .
Industry: In the industrial sector, this compound is used in the production of silicone rubber and other elastomers. It is also employed as a surface modifier for glass and ceramics to improve their mechanical properties .
Mecanismo De Acción
The mechanism of action of sulfide, bis(triethoxysilylmethyl) involves the formation of stable covalent bonds with various functional groups. The triethoxysilylmethyl groups can undergo hydrolysis to form silanol groups, which can then react with other silanol groups to form siloxane bonds. This cross-linking ability is crucial in its applications as a coupling agent and surface modifier .
Comparación Con Compuestos Similares
Sulfide, bis(trimethylsilylmethyl): This compound has similar applications but differs in the size and reactivity of the silyl groups.
Sulfide, bis(triethoxysilylpropyl): This compound has a longer alkyl chain, which can affect its reactivity and solubility.
Sulfide, bis(triethoxysilylphenyl): The presence of a phenyl group can introduce aromatic characteristics and influence the compound’s chemical behavior.
Uniqueness: Sulfide, bis(triethoxysilylmethyl) is unique due to its specific combination of triethoxysilylmethyl groups and sulfide linkage. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
60764-85-4 |
|---|---|
Fórmula molecular |
C14H34O6SSi2 |
Peso molecular |
386.65 g/mol |
Nombre IUPAC |
triethoxy(triethoxysilylmethylsulfanylmethyl)silane |
InChI |
InChI=1S/C14H34O6SSi2/c1-7-15-22(16-8-2,17-9-3)13-21-14-23(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3 |
Clave InChI |
QKMOHFJWHPXPHS-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CSC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


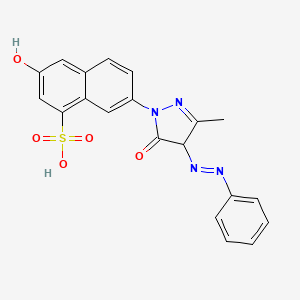


![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)

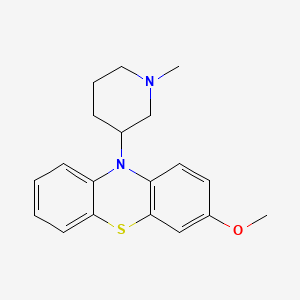
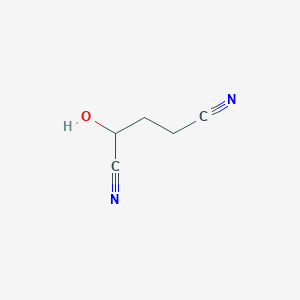
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
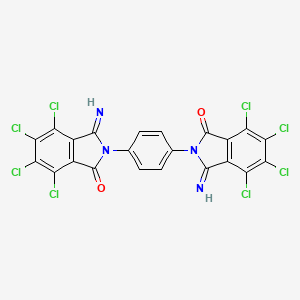
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
